3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride
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Overview
Description
3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is a chemical compound with the molecular formula C₁₀H₂₀Cl₂N₂. It is a bicyclic amine derivative that features a piperidine ring attached to a bicyclo[1.1.1]pentane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of reactions starting from simple hydrocarbons.
Attachment of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the bicyclo[1.1.1]pentane core.
Formation of the dihydrochloride salt: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The unique structural properties of the bicyclo[1.1.1]pentane core make it a candidate for the development of novel materials with specific mechanical and electronic properties.
Chemical Biology: It is used as a building block in the synthesis of complex molecules for studying biological processes .
Mechanism of Action
The mechanism of action of 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with various biological targets, potentially modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the overall conformation and binding properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
3-(1-Piperidinyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: This compound is similar in structure but differs in its salt form.
Bicyclo[1.1.1]pentane derivatives: Other derivatives of bicyclo[1.1.1]pentane with different substituents on the amine group
Uniqueness
The uniqueness of 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride lies in its combination of a bicyclic core with a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2740754-93-0 |
---|---|
Molecular Formula |
C10H20Cl2N2 |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
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